4-[[(1R,2R)-2-Piperidinocyclohexyl]amino]-3-[4-(trifluoromethyl)anilino]-3-cyclobutene-1,2-dione 4-[[(1R,2R)-2-Piperidinocyclohexyl]amino]-3-[4-(trifluoromethyl)anilino]-3-cyclobutene-1,2-dione
Brand Name: Vulcanchem
CAS No.: 1211565-08-0
VCID: VC0170474
InChI: InChI=1S/C22H26F3N3O2/c23-22(24,25)14-8-10-15(11-9-14)26-18-19(21(30)20(18)29)27-16-6-2-3-7-17(16)28-12-4-1-5-13-28/h8-11,16-17,26-27H,1-7,12-13H2/t16-,17-/m1/s1
SMILES: C1CCN(CC1)C2CCCCC2NC3=C(C(=O)C3=O)NC4=CC=C(C=C4)C(F)(F)F
Molecular Formula: C22H28F3N3O2
Molecular Weight: 423.48

4-[[(1R,2R)-2-Piperidinocyclohexyl]amino]-3-[4-(trifluoromethyl)anilino]-3-cyclobutene-1,2-dione

CAS No.: 1211565-08-0

Cat. No.: VC0170474

Molecular Formula: C22H28F3N3O2

Molecular Weight: 423.48

* For research use only. Not for human or veterinary use.

4-[[(1R,2R)-2-Piperidinocyclohexyl]amino]-3-[4-(trifluoromethyl)anilino]-3-cyclobutene-1,2-dione - 1211565-08-0

Specification

CAS No. 1211565-08-0
Molecular Formula C22H28F3N3O2
Molecular Weight 423.48
IUPAC Name 3-[[(1R,2R)-2-piperidin-1-ylcyclohexyl]amino]-4-[4-(trifluoromethyl)anilino]cyclobut-3-ene-1,2-dione
Standard InChI InChI=1S/C22H26F3N3O2/c23-22(24,25)14-8-10-15(11-9-14)26-18-19(21(30)20(18)29)27-16-6-2-3-7-17(16)28-12-4-1-5-13-28/h8-11,16-17,26-27H,1-7,12-13H2/t16-,17-/m1/s1
Standard InChI Key OGZKYKUCJLBYBG-YYZRRKBYSA-N
SMILES C1CCN(CC1)C2CCCCC2NC3=C(C(=O)C3=O)NC4=CC=C(C=C4)C(F)(F)F

Introduction

Chemical Identity and Structure

4-[[(1R,2R)-2-Piperidinocyclohexyl]amino]-3-[4-(trifluoromethyl)anilino]-3-cyclobutene-1,2-dione is a complex organic compound belonging to the cyclobutene-1,2-dione class. These compounds are known for their significant reactivity and utility in organic synthesis. The molecule's structure incorporates several key functional elements: a cyclobutene-1,2-dione core, a piperidine moiety, and a trifluoromethyl-substituted aniline group.

The presence of the trifluoromethyl group is particularly noteworthy in medicinal chemistry applications. Trifluoromethylated compounds typically exhibit enhanced pharmacological properties compared to their non-fluorinated counterparts. The trifluoromethyl group can lower the pKa of cyclic carbamates, potentially facilitating key hydrogen bonding interactions with protein targets .

Chemical Identification Parameters

The compound can be systematically identified through the following parameters:

ParameterValue
CAS Number1211565-08-0
Molecular FormulaC₂₂H₂₈F₃N₃O₂
Molecular Weight423.48
IUPAC Name3-[[(1R,2R)-2-piperidin-1-ylcyclohexyl]amino]-4-[4-(trifluoromethyl)anilino]cyclobut-3-ene-1,2-dione
Research DesignationFor research use only; not for human or veterinary use

Table 1: Chemical identification parameters of 4-[[(1R,2R)-2-Piperidinocyclohexyl]amino]-3-[4-(trifluoromethyl)anilino]-3-cyclobutene-1,2-dione.

Physical and Chemical Properties

The physical and chemical properties of this compound are influenced by its complex structure. While comprehensive experimental data specific to this compound is limited in the literature, its properties can be inferred from similar structures and chemical principles.

Structural Features

The compound contains several key structural elements that determine its chemical behavior:

  • The cyclobutene-1,2-dione core provides a strained four-membered ring with two adjacent carbonyl groups, contributing significantly to the compound's reactivity profile.

  • The (1R,2R)-2-piperidinocyclohexyl group creates a specific three-dimensional arrangement that influences the compound's binding preferences and interactions with biological targets.

  • The trifluoromethyl-substituted aniline introduces a lipophilic element that enhances membrane permeability while simultaneously providing metabolic stability against oxidative degradation.

  • The amino linkages between these structural components allow for potential hydrogen bonding interactions with target proteins.

Reactivity Profile

The cyclobutene core in this compound can undergo various chemical transformations typical for cyclobutenes, including ring-opening reactions, additions, and substitutions. These reactions are valuable in organic synthesis and may contribute to the compound's biological activity mechanisms.

By comparison with related cyclobutene structures such as 2-cyclobutene-1-one, the dione functionality in our target compound likely exhibits enhanced electrophilicity, making it susceptible to nucleophilic attack. This reactivity could potentially be harnessed for prodrug development or covalent binding to biological targets.

Synthesis and Preparation

The synthesis of 4-[[(1R,2R)-2-Piperidinocyclohexyl]amino]-3-[4-(trifluoromethyl)anilino]-3-cyclobutene-1,2-dione involves complex multi-step reactions that require controlled conditions to optimize yields and minimize by-products.

Analytical Characterization

Confirmation of the compound's identity and purity typically involves multiple complementary analytical techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • Mass spectrometry for molecular weight verification

  • Infrared spectroscopy to identify functional group signatures

  • Chromatographic methods for purity assessment

Biological Activities and Applications

Anticancer Properties

Cyclobutene derivatives have been investigated for their anticancer activities, although specific data for this exact compound remains limited. The unique structure, particularly the combination of the cyclobutene core with the trifluoromethyl-substituted aniline, may contribute to potential anticancer properties through mechanisms that warrant further investigation.

Structure-Activity Relationships

The biological activity of this compound likely depends on the specific interactions of its structural components:

  • The cyclobutene-1,2-dione core may serve as a reactive center for interactions with nucleophilic residues in target proteins.

  • The trifluoromethyl group enhances lipophilicity and potentially strengthens binding to hydrophobic pockets in target proteins.

  • The (1R,2R) stereochemistry of the piperidinocyclohexyl moiety may be critical for proper spatial orientation during binding to biological targets.

Comparative Analysis with Related Compounds

To better understand the properties of 4-[[(1R,2R)-2-Piperidinocyclohexyl]amino]-3-[4-(trifluoromethyl)anilino]-3-cyclobutene-1,2-dione, it is valuable to compare it with structurally related compounds.

Comparison with Other Cyclobutene Derivatives

The table below compares key features of the target compound with related cyclobutene structures:

Feature4-[[(1R,2R)-2-Piperidinocyclohexyl]amino]-3-[4-(trifluoromethyl)anilino]-3-cyclobutene-1,2-dione2-Cyclobutene-1-one1-Cyclopentene-3,4-dione, 2,5-dimethyl
Ring StructureFour-membered cyclobuteneFour-membered cyclobuteneFive-membered cyclopentene
Carbonyl GroupsTwo (1,2-dione)OneTwo (3,4-dione)
Key SubstituentsPiperidinocyclohexyl and trifluoromethylanilineNoneMethyl groups at positions 2 and 5
Molecular Weight423.48Smaller than target compound124.14
Strain EnergyHigh (four-membered ring)High (four-membered ring)Moderate (five-membered ring)

Table 2: Comparison of structural features between related compounds .

Significance of the Trifluoromethyl Group

The trifluoromethyl group in the compound shares functional similarities with those found in compounds like 4-Methoxy-3-(trifluoromethyl)aniline. This functional group typically influences:

  • Enhanced lipophilicity, improving membrane permeability

  • Increased metabolic stability against oxidative degradation

  • Altered electronic properties affecting binding interactions

  • Potential formation of hydrogen bonds with biological targets

Spectroscopic and Analytical Profiles

NMR Spectroscopy

The compound would likely show distinctive signals in proton and carbon NMR:

  • ¹H NMR would display signals for the cyclohexyl and piperidine protons in the aliphatic region (0.8-3.5 ppm), N-H protons (typically 4-6 ppm), and aromatic protons from the trifluoromethylaniline moiety (6.5-8.0 ppm).

  • ¹³C NMR would show signals for the carbonyl carbons of the cyclobutene-1,2-dione (typically 180-200 ppm), the cyclobutene carbons (135-150 ppm), aromatic carbons (120-140 ppm), and aliphatic carbons (20-60 ppm).

  • ¹⁹F NMR would demonstrate a characteristic signal for the trifluoromethyl group, typically appearing as a singlet.

Infrared Spectroscopy

The infrared spectrum would likely feature:

  • Strong carbonyl stretching bands (approximately 1700-1800 cm⁻¹) from the cyclobutene-1,2-dione

  • N-H stretching bands from the amino groups (3300-3500 cm⁻¹)

  • C-F stretching bands from the trifluoromethyl group (1100-1350 cm⁻¹)

  • Aromatic and aliphatic C-H stretching bands (2800-3100 cm⁻¹)

Applications in Research

4-[[(1R,2R)-2-Piperidinocyclohexyl]amino]-3-[4-(trifluoromethyl)anilino]-3-cyclobutene-1,2-dione's unique structure makes it valuable for several research applications:

Medicinal Chemistry

In medicinal chemistry, this compound may serve as:

  • A lead compound for developing novel therapeutics with specific target interactions

  • A pharmacological probe for studying binding mechanisms

  • A structural scaffold for library generation through systematic modification

Structure-Activity Relationship Studies

The compound's well-defined stereochemistry and multiple functional groups provide an excellent platform for structure-activity relationship (SAR) studies. By systematically modifying different portions of the molecule, researchers can identify the critical structural elements for biological activity.

Future Research Directions

Future research on 4-[[(1R,2R)-2-Piperidinocyclohexyl]amino]-3-[4-(trifluoromethyl)anilino]-3-cyclobutene-1,2-dione may focus on several promising areas:

Detailed Structure-Activity Relationship Studies

Systematic modification of the compound's structure could help identify:

Target Identification Studies

Advanced techniques such as affinity chromatography, photoaffinity labeling, or computational screening could help identify specific biological targets for this compound, providing insight into its mechanism of action.

Development of Improved Synthetic Routes

Research into more efficient synthetic pathways could make this compound more accessible for further studies, potentially incorporating:

  • Stereoselective catalytic methods

  • Flow chemistry techniques

  • Green chemistry approaches

  • Scale-up strategies for larger production

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